2,3,4,5-Tetrachlorophenol

Acute toxicity LD50 Risk assessment

Sourcing pure 2,3,4,5-Tetrachlorophenol (2,3,4,5-TeCP) is critical, given the substantial differences in toxicity and environmental fate among its isomers. This exact isomer is a definitive biomarker for γ‑lindane exposure, a key intermediate in pentachlorophenol reductive dechlorination, and a potent positive control in respiratory uncoupling studies. Using an undefined isomeric mixture introduces unacceptable analytical variability. Secure the characterized isomer to ensure reliable, reproducible results in your environmental monitoring, toxicokinetic, or toxicological research.

Molecular Formula C6H2Cl4O
Molecular Weight 231.9 g/mol
CAS No. 4901-51-3
Cat. No. B165442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Tetrachlorophenol
CAS4901-51-3
Synonyms2,3,4,5-tetrachlorophenate
2,3,4,5-tetrachlorophenol
Molecular FormulaC6H2Cl4O
Molecular Weight231.9 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O
InChIInChI=1S/C6H2Cl4O/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H
InChIKeyRULKYXXCCZZKDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)
Very soluble in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,5-Tetrachlorophenol (CAS 4901-51-3): A Specific Tetrachlorophenol Isomer for Targeted Analytical, Toxicological, and Biodegradation Research


2,3,4,5-Tetrachlorophenol (2,3,4,5-TeCP) is a member of the tetrachlorophenol class, characterized by four chlorine atoms substituted at the 2, 3, 4, and 5 positions of the phenol ring [1]. With a molecular weight of 231.89 g/mol, it exists as a solid and serves as a xenobiotic metabolite, notably identified as a metabolite of the insecticide γ‑lindane [1]. Its distinct substitution pattern confers specific physicochemical and biological properties that differentiate it from other tetrachlorophenol isomers, making precise identification essential in environmental monitoring, toxicological studies, and analytical method development.

Why Generic 'Tetrachlorophenol' Is Insufficient: Isomer-Specific Fate, Toxicity, and Analytical Requirements for 2,3,4,5-TeCP


The three tetrachlorophenol isomers (2,3,4,5‑, 2,3,4,6‑, and 2,3,5,6‑TeCP) exhibit markedly different toxicological profiles, metabolic elimination rates, and environmental behaviors, as demonstrated in direct comparative studies [1]. Substituting one isomer for another—or using an undefined mixture—can lead to erroneous conclusions in toxicity assessments, biodegradation pathway studies, or analytical quantification. For instance, the acute oral LD50 in mice varies by nearly a factor of four among isomers, while the elimination half‑life in rats ranges from 24 to over 72 hours [1]. Consequently, procurement of the precise isomer is a critical control variable in experimental design, regulatory compliance, and environmental fate investigations.

2,3,4,5-Tetrachlorophenol: Head-to-Head Quantitative Differentiation from Closest Analogs


Lower Acute Oral Toxicity in Mice Compared to Other Tetrachlorophenol Isomers and Pentachlorophenol

2,3,4,5‑Tetrachlorophenol exhibits the lowest acute oral toxicity among the three tetrachlorophenol isomers and pentachlorophenol in mice, with an LD50 of 400 mg·kg⁻¹ [1]. This is approximately 3‑fold less toxic than the 2,3,4,6‑ isomer (LD50 = 131 mg·kg⁻¹) and 3.7‑fold less toxic than the 2,3,5,6‑ isomer (LD50 = 109 mg·kg⁻¹), and markedly less toxic than pentachlorophenol (LD50 = 74 mg·kg⁻¹) under identical experimental conditions [1].

Acute toxicity LD50 Risk assessment Chlorophenols

Higher Toxicity to Tetrahymena pyriformis: A More Potent Uncoupler of Oxidative Phosphorylation

In the 40‑hour Tetrahymena pyriformis population growth impairment assay, 2,3,4,5‑tetrachlorophenol demonstrates a pIGC50 of 2.6990 [1], indicating a more potent toxic effect compared to other chlorophenols [1]. This value is higher than that of 2,3,5,6‑tetrachlorophenol (pIGC50 = 2.2218), 2,4,5‑trichlorophenol (pIGC50 = 2.0969), and pentachlorophenol (pIGC50 = 2.5229) [1].

Ecotoxicology Mitochondrial toxicity QSAR Respiratory uncoupler

Prolonged Elimination Half‑Life in Rats: Extended Body Burden Relative to Other Isomers

Following intraperitoneal administration to rats, 2,3,4,5‑tetrachlorophenol exhibits a significantly prolonged elimination profile: only 60% of the administered dose was recovered within 72 hours [1]. In contrast, 2,3,5,6‑TeCP was fully eliminated within 24 hours, and 2,3,4,6‑TeCP within 48 hours [1].

Pharmacokinetics Xenobiotic metabolism Elimination half-life Toxicokinetics

Key Intermediate in the Reductive Dechlorination Pathway of Pentachlorophenol

In anoxic estuarine sediment slurries, pentachlorophenol (PCP) undergoes sequential reductive dechlorination, with 2,3,4,5‑tetrachlorophenol identified as the primary (first) dechlorination product, followed by 3,4,5‑trichlorophenol and 3,5‑dichlorophenol [1]. This places 2,3,4,5‑TeCP as a critical intermediate in the environmental degradation pathway of the priority pollutant PCP.

Environmental fate Biodegradation Anoxic sediment PCP dechlorination

2,3,4,5-Tetrachlorophenol: Optimal Application Scenarios Based on Quantitative Differentiation


Reference Standard for GC‑MS and HPLC Analysis of Chlorophenols in Environmental Samples

As an individual isomer with well‑characterized physicochemical properties (melting point 69‑70 °C, density 1.6 g/cm³) , 2,3,4,5‑tetrachlorophenol is an essential analytical reference standard for the accurate identification and quantification of this specific isomer in complex environmental matrices such as landfill leachates, wastewater, and soil [1]. Regulatory frameworks (e.g., ISO 14154:2005) explicitly require its inclusion as a target analyte, and substitution with other isomers compromises method accuracy due to differential chromatographic retention times and mass spectral fragmentation patterns [1].

Metabolite Standard in Lindane Toxicology and Mammalian Metabolism Studies

Given its unequivocal identification as a urinary metabolite of γ‑lindane in rats , 2,3,4,5‑TeCP is required as a reference standard in studies investigating the metabolic fate and toxicokinetics of this insecticide. Its prolonged elimination half‑life relative to other tetrachlorophenols [2] makes it a critical marker for long‑term exposure assessment and for calibrating analytical methods used in biomonitoring programs.

Model Compound for Mitochondrial Oxidative Phosphorylation Uncoupling Assays

The high pIGC50 value (2.6990) in Tetrahymena pyriformis, indicative of potent respiratory uncoupling [3], establishes 2,3,4,5‑TeCP as a superior positive control in mitochondrial toxicity screens. Its higher potency compared to pentachlorophenol and other TeCP isomers provides a stronger signal in assays designed to detect and characterize uncoupling activity, reducing the required concentration and minimizing solvent interference.

Environmental Fate Tracer for Pentachlorophenol Bioremediation

In anoxic sediment and groundwater bioremediation studies, 2,3,4,5‑TeCP is a definitive primary intermediate in the reductive dechlorination of pentachlorophenol [4]. Monitoring its formation and subsequent decline provides direct evidence of PCP degradation activity and pathway progression. Using this specific isomer as an analytical target enables researchers to distinguish active dechlorination from alternative degradation routes or abiotic transformation.

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